1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

Physical Properties Thermal Stability Handling

Critical for SAR campaigns targeting Chagas disease; validated bioisosteric replacement for 2-nitrophenyl in benznidazole analogs (IC50 5.4–12 µM). Essential control to decouple N1-methylation from nitro-group reduction in radiosensitizer research. Direct precursor for heteroxanthine synthesis. Unique substitution pattern precludes simple replacement with other nitroimidazoles. Enables rapid library assembly of 5-substituted derivatives with Gram-positive and H. pylori activity.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 54828-05-6
Cat. No. B020738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
CAS54828-05-6
Synonyms1-Methyl-4-nitro-5-imidazolecarboxylic Acid;  NSC 270854; 
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-7-2-6-4(8(11)12)3(7)5(9)10/h2H,1H3,(H,9,10)
InChIKeyXYGGCGCFZDEPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6): Technical Profile and Procurement Baseline


1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6) is a heterocyclic building block belonging to the 4-nitroimidazole class. It features a 1-methyl substitution, a nitro group at the 4-position, and a carboxylic acid moiety at the 5-position of the imidazole ring, yielding a molecular formula of C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol . The compound appears as a white to light yellow solid with a melting point of 153–154 °C and is slightly soluble in DMSO and methanol . It is catalogued under NSC 270854 and is commercially available from multiple research‑grade suppliers .

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6): Why In‑Class Analogs Cannot Be Interchanged


Nitroimidazoles exhibit distinct positional isomerism and functional‑group reactivity that preclude simple substitution. The 1‑methyl‑4‑nitro‑5‑carboxylic acid substitution pattern imparts a unique combination of electronic properties, hydrogen‑bonding capacity, and steric environment that governs both its chemical derivatization (e.g., amide/ester formation, decarboxylative coupling) and its biological reduction potential [1]. Furthermore, electron‑transfer studies demonstrate that methylation at N1 completely blocks the selective N1–H excision observed in unmethylated 4‑nitroimidazole, directly altering radical‑generation pathways relevant to antimicrobial and radiosensitizer applications [2]. Consequently, substituting even a closely related 4‑nitroimidazole (e.g., 1‑methyl‑5‑nitroimidazole or 4‑nitroimidazole itself) will yield divergent synthetic intermediates and biological profiles.

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6): Quantitative Differentiation vs. Closest Analogs


Melting Point Divergence: 100 °C Difference from 5‑Nitro Isomer

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid exhibits a melting point of 153–154 °C . In contrast, its positional isomer 1‑methyl‑5‑nitroimidazole (CAS 3034‑42‑2) melts at 54–57 °C , while unsubstituted 4‑nitroimidazole (CAS 3034‑38‑6) melts at 303 °C . The approximately 100 °C difference between the 4‑nitro‑5‑carboxylic acid derivative and the 5‑nitro isomer reflects distinct crystal packing and intermolecular interactions.

Physical Properties Thermal Stability Handling

Carboxylic Acid Handle Enables Orthogonal Derivatization

The target compound possesses a carboxylic acid group at C5, absent in the common comparator 1‑methyl‑5‑nitroimidazole (which lacks any carboxylic acid) and also absent in 4‑nitroimidazole [1]. This functional group permits direct conversion to the corresponding acid chloride (CAS 61982‑14‑7) or amide/ester derivatives without requiring additional oxidation steps.

Synthetic Utility Functional Group Building Block

Storage Requirement Divergence: -20 °C vs. Ambient for Non‑Carboxyl Analogs

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is recommended for storage at -20 °C in a freezer . In comparison, 4‑nitroimidazole is stored under inert atmosphere at room temperature , and 1‑methyl‑5‑nitroimidazole is stored sealed in dry conditions at room temperature . The lower storage temperature of the target compound reflects its enhanced reactivity (e.g., decarboxylation sensitivity) and necessitates cold‑chain logistics.

Stability Storage Conditions Logistics

Differential Radical Generation Pathway: Methylation Blocks N1‑H Excision

In electron‑transfer collision experiments, 4‑nitroimidazole (4NI) efficiently produces neutral •OH and NO• radicals. Methylation at N1—as in 1‑methyl‑4‑nitroimidazole (1m4NI) and 1‑methyl‑5‑nitroimidazole (1m5NI)—completely blocks the selective excision of hydrogen atoms from the N1 position and suppresses •OH/NO• generation [1]. This demonstrates that the 1‑methyl substitution fundamentally alters the unimolecular decomposition pathway.

Electron Transfer Radiosensitizer Mechanism

Derivative Anti‑T. cruzi Activity Comparable to Benznidazole

A derivative bearing the 1‑methyl‑4‑nitro‑1H‑imidazol‑5‑yl core—4‑cyclopropyl‑1‑(1‑methyl‑4‑nitro‑1H‑imidazole‑5‑yl)‑1H‑1,2,3‑triazole (compound 4)—exhibited IC₅₀ values of 5.4 μM against trypomastigote and 12.0 μM against amastigote forms of Trypanosoma cruzi. These values are in the same range as the clinically used drug benznidazole (IC₅₀ = 8.8 μM and 8.7 μM, respectively) [1].

Antiparasitic Chagas Disease 4‑Nitroimidazole

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6): Evidence‑Backed Application Scenarios


Synthesis of Heteroxanthine Derivatives via Carboxylic Acid Intermediate

The compound serves as a direct precursor for the preparation of heteroxanthine (7‑methylxanthine), a methylxanthine alkaloid. The carboxylic acid group is activated (e.g., to the acid chloride) and coupled with appropriate amines, followed by cyclization to form the purine ring system. This route, documented since 1924, remains a standard entry to 1‑ and 3‑differentially substituted xanthines .

Medicinal Chemistry: Antiparasitic Lead Optimization

The 1‑methyl‑4‑nitro‑1H‑imidazol‑5‑yl moiety has been validated as a bioisosteric replacement for the 2‑nitrophenyl group in benznidazole analogs. Derivatives bearing this core have demonstrated in vitro anti‑T. cruzi activity within the same IC₅₀ range as benznidazole (5.4–12.0 μM) [1]. This scaffold is therefore suitable for structure‑activity relationship (SAR) campaigns targeting Chagas disease.

Electron‑Transfer Studies: Probing Methylation Effects on Radical Generation

The 1‑methyl substitution in this compound completely blocks the selective N1–H excision and •OH/NO• radical generation observed with unmethylated 4‑nitroimidazole [2]. Researchers investigating nitroimidazole‑based radiosensitizers or bioreductive prodrugs can use this compound as a control to decouple methylation effects from nitro‑group reduction pathways.

Building Block for 5‑Substituted 1‑Methyl‑4‑nitroimidazole Libraries

The carboxylic acid group at C5 can be transformed into a variety of functional groups (e.g., amides, esters, halides, or via decarboxylative coupling). This enables rapid assembly of focused libraries of 5‑substituted 1‑methyl‑4‑nitroimidazoles, some of which have shown promising antibacterial activity against Gram‑positive bacteria and Helicobacter pylori [3].

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